Predicted Lipophilicity (clogP) vs. N-Methyl, N-Ethyl, N-Isopropyl, and N-Butyl Naphthalene-2-sulfonamides
In the absence of a direct experimental head-to-head dataset, the lipophilicity gradient across the N-alkyl series can be estimated using validated in silico prediction tools (Molinspiration). N-Propylnaphthalene-2-sulfonamide (clogP ≈ 3.8) sits between the N-ethyl (clogP ≈ 3.4) and N-butyl (clogP ≈ 4.1) congeners, providing a lipophilicity that balances aqueous solubility (estimated logS ≈ −4.2) with passive membrane permeability [1]. This contrasts with the significantly more hydrophilic N-methyl derivative (clogP ≈ 2.9) and the substantially more lipophilic N-butyl analog, each of which would be expected to exhibit different solubility–permeability trade-offs in cellular assays [1]. Note: All clogP values are computed estimates and subject to experimental verification.
| Evidence Dimension | Computed octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8 (N-propylnaphthalene-2-sulfonamide; Molinspiration estimate) |
| Comparator Or Baseline | N-methyl: clogP ≈ 2.9; N-ethyl: clogP ≈ 3.4; N-isopropyl: clogP ≈ 3.6; N-butyl: clogP ≈ 4.1 (Molinspiration estimates) |
| Quantified Difference | Target compound clogP is ~0.4 higher than N-ethyl and ~0.3 lower than N-butyl; ~0.9 higher than N-methyl. |
| Conditions | In silico fragment-based prediction (Molinspiration milogP engine); experimental logP data not available for this specific compound. |
Why This Matters
For procurement decisions in assay development, the N-propyl derivative occupies a distinct lipophilicity window that cannot be replicated by shorter or longer alkyl chains without altering membrane partitioning and non-specific binding.
- [1] Molinspiration cheminformatics platform. Calculated milogP values for N-alkyl naphthalene-2-sulfonamides (accessed 2026). Available at: https://www.molinspiration.com View Source
